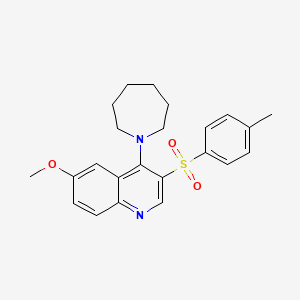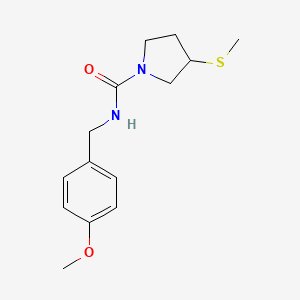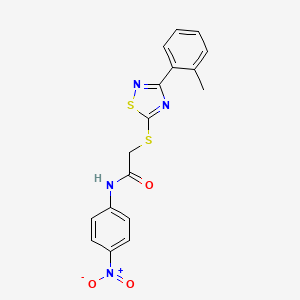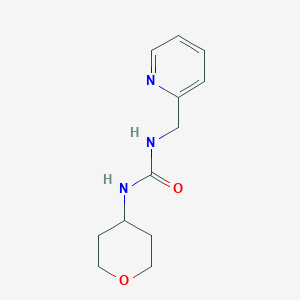
1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H13NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point, melting point, and density, are not specified in the sources I found .Aplicaciones Científicas De Investigación
Substituent Effects on Molecular Binding
Substituent Effects on Pyrid-2-yl Ureas Toward Intramolecular Hydrogen Bonding and Cytosine Complexation Research has shown that substituent effects on pyrid-2-yl ureas influence their conformational isomers and their ability to bind cytosine. These effects have implications for the design of molecules with specific binding affinities and molecular recognition properties (Chia-Hui Chien et al., 2004).
Chemical Synthesis and Functionalization
Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives The lithiation process of N-(pyridin-3-ylmethyl)pivalamide and related compounds demonstrates the nuanced control over the site of lithiation, offering pathways for the synthesis of substituted derivatives. This research provides insight into regioselective synthesis techniques for complex organic molecules (Keith Smith et al., 2013).
Formation of Oligomeric and Macrocyclic Structures
Formation of Oligomeric and Macrocyclic Ureas Based on 2,6-Diaminopyridine The formation of defined cyclic trimers and tetramers from 1,3-bis-(6-amino-pyridin-2-yl)-urea demonstrates the potential of pyridin-2-yl ureas in creating complex oligomeric and macrocyclic structures, which are of interest for developing new materials and understanding molecular self-assembly mechanisms (A. Gube et al., 2012).
Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas
Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas Research into the binding of carboxylic acids by fluorescent pyrid-2-yl ureas has uncovered mechanisms by which these compounds can serve as sensors for organic acids. This application is critical for the development of chemical sensors and probes for analytical applications (L. Jordan et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(15-10-4-7-17-8-5-10)14-9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVFCXKMLMOBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

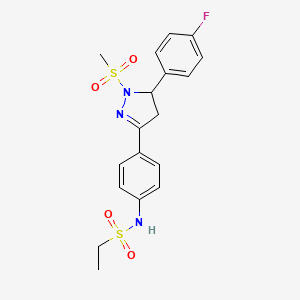
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)


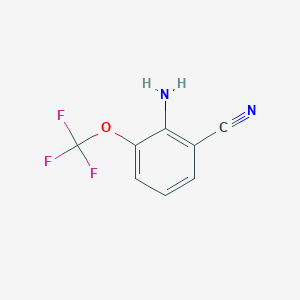
![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2392699.png)

